

Platyphylloside: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Platyphylloside*

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Introduction

Platyphylloside, a diarylheptanoid glycoside, is a natural compound isolated from various plant sources, notably from the bark of *Betula platyphylla*. This document provides a comprehensive technical overview of its physical, chemical, and biological properties, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support research and development efforts in fields such as pharmacology, medicinal chemistry, and natural product science.

Physical and Chemical Properties

Platyphylloside is characterized by a seven-carbon aliphatic chain substituted with two hydroxyphenyl groups and a β -D-glucopyranosyl moiety. Its structural complexity and the presence of multiple functional groups contribute to its distinct physicochemical properties.

Data Summary

The key physical and chemical properties of **Platyphylloside** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	(5S)-1,7-bis(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one	[1]
Molecular Formula	C ₂₅ H ₃₂ O ₉	[1]
CAS Number	90803-80-8	[1]
Molecular Weight	476.5 g/mol	[1]
Exact Mass	476.20463259 Da	[1]
Solubility (LogS)	-1.727 (moderately hydrophobic)	
LogP (Octanol-Water)	-0.053	
Hydrogen Bond Donors	6	
Hydrogen Bond Acceptors	9	
Rotatable Bonds	11	
Appearance	Not specified in provided results	
Melting Point	Not specified in provided results	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **Platyphylloside**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data is available on public databases such as PubChem.[1] A full assignment of proton (¹H) and carbon (¹³C) NMR spectra requires detailed 2D NMR experiments (COSY, HSQC, HMBC). The chemical

shifts and coupling constants provide definitive information about the connectivity and stereochemistry of the molecule.

- **Mass Spectrometry (MS):** Electrospray ionization (ESI) is a suitable method for the mass analysis of **Platyphylloside**. The negative ion mode would likely show a prominent $[M-H]^-$ ion at m/z 475.198.^[1] Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, including the loss of the glucose moiety and cleavages within the diarylheptanoid backbone, which are instrumental for structural confirmation.^{[2][3]}
- **Infrared (IR) Spectroscopy:** The IR spectrum of **Platyphylloside** is expected to show characteristic absorption bands for hydroxyl (O-H) groups (broad band around 3300 cm^{-1}), a ketone carbonyl (C=O) group (around 1715 cm^{-1}), aromatic C=C bonds (around $1600\text{--}1450\text{ cm}^{-1}$), and C-O bonds of the glycosidic linkage and alcohols (in the $1260\text{--}1050\text{ cm}^{-1}$ region).

Experimental Protocols

This section details the methodologies for the isolation of **Platyphylloside** and the key biological assays used to evaluate its activity.

Isolation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid partition chromatography technique for the preparative separation of **Platyphylloside** from crude plant extracts.^{[4][5]}

Methodology:

- **Sample Preparation:** A diarylheptanoid-rich fraction is obtained from the crude extract of *Betula platyphylla* bark.
- **Solvent System:** A two-phase solvent system composed of ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v) is prepared and thoroughly equilibrated.
- **HSCCC Operation:**
 - The HSCCC column is first filled with the upper organic phase as the stationary phase.

- The apparatus is rotated at a speed of 1000 rpm.
- The lower aqueous phase is then pumped through the column as the mobile phase at a flow rate of 1.5 mL/min until hydrodynamic equilibrium is reached.
- The prepared sample is injected into the system.
- Fraction Collection and Analysis: The effluent is monitored by a UV detector at 280 nm, and fractions are collected. The purity of the fractions containing **Platyphylloside** is then analyzed by HPLC.

Caption: Workflow for the isolation of **Platyphylloside** using HSCCC.

Anti-Adipogenic and Lipolysis Assays

Platyphylloside has been shown to inhibit adipocyte differentiation and induce lipolysis in 3T3-L1 preadipocytes.

3.2.1. 3T3-L1 Cell Culture and Differentiation

- Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics until confluent.
- Induction of Differentiation: Two days post-confluence (Day 0), the medium is replaced with differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μ M dexamethasone, and 10 μ g/mL insulin (MDI medium). Test concentrations of **Platyphylloside** are added at this stage.
- Maturation: On Day 2, the medium is changed to DMEM with 10% FBS and 10 μ g/mL insulin. From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being refreshed every two days until the cells are fully differentiated (typically Day 8-10).

3.2.2. Oil Red O Staining for Lipid Accumulation

This method quantifies the accumulation of intracellular lipid droplets.[6][7][8]

- **Fixation:** Differentiated adipocytes in culture plates are washed with PBS and fixed with 4% formaldehyde in PBS for 30-60 minutes.
- **Staining:** The fixed cells are washed with water, followed by a wash with 60% isopropanol. A working solution of Oil Red O (0.2-0.5% in isopropanol, diluted with water) is added to the cells and incubated for 10-60 minutes at room temperature.
- **Quantification:** After staining, the cells are washed repeatedly with water to remove excess stain. The stained lipid droplets can be visualized by microscopy. For quantification, the stain is eluted with 100% isopropanol, and the absorbance of the eluate is measured spectrophotometrically at approximately 510 nm.

3.2.3. Gene and Protein Expression Analysis

- **Quantitative Real-Time PCR (qPCR):** To measure the mRNA expression of key adipogenic transcription factors (e.g., PPAR γ , C/EBP α) and their downstream targets, total RNA is extracted, reverse-transcribed to cDNA, and subjected to qPCR using specific primers.
- **Western Blotting:** To assess the protein levels of targets like Hormone-Sensitive Lipase (HSL) and Perilipin, cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

Anti-Proliferative Assay (MTT Assay)

The cytotoxic and anti-proliferative effects of **Platyphylloside** on cancer cell lines such as KM12 (colon) and A498 (renal) can be determined using the MTT assay.^[9]

Methodology:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **Platyphylloside** and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration ~0.5 mg/mL), and the plates are

incubated for 2-4 hours at 37°C.

- **Formazan Solubilization:** The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the purple formazan crystals formed by metabolically active cells.
- **Absorbance Reading:** The absorbance is measured on a microplate reader at a wavelength of 570-590 nm. Cell viability is calculated as a percentage relative to untreated control cells.

Biological Activity and Signaling Pathways

Platyphylloside exhibits several significant biological activities, primarily related to metabolic regulation and anti-cancer effects.

Anti-Adipogenesis

Platyphylloside inhibits the differentiation of preadipocytes into mature adipocytes. It achieves this by downregulating the master transcription factors of adipogenesis, PPAR γ (peroxisome proliferator-activated receptor gamma) and C/EBP α (CCAAT/enhancer-binding protein alpha). This, in turn, suppresses the expression of downstream genes essential for lipid metabolism and storage, such as fatty acid synthase (FAS) and adipocyte protein 2 (aP2).

Caption: Platyphylloside's anti-adipogenic signaling pathway.

Lipolysis Induction

In mature adipocytes, **Platyphylloside** promotes the breakdown of stored triglycerides (lipolysis). This is mediated by the upregulation of tumor necrosis factor-alpha (TNF α) and the downregulation of key proteins that regulate lipid droplet stability and hydrolysis, namely Perilipin and Hormone-Sensitive Lipase (HSL).

Caption: Platyphylloside's signaling pathway for lipolysis induction.

Anti-Proliferative Activity

Platyphylloside has demonstrated dose-dependent anti-proliferative effects against various cancer cell lines, including colorectal (KM12) and renal (A498) carcinoma cells, as well as osteosarcoma cells (MG63).^[5] The specific molecular mechanisms underlying its anti-cancer activity are an active area of research.

Metabolism

Studies on the metabolism of **Platyphylloside** indicate that it undergoes biotransformation. For instance, in rumen fluid, it is rapidly deglycosylated to its aglycone, 5-hydroxy-3-platyphyllone, which is then subject to ketone reduction. This enzymatic modification is a critical consideration for its bioavailability and in vivo efficacy.

Caption: Metabolic pathway of **Platyphylloside**.

Conclusion

Platyphylloside is a promising natural product with well-defined anti-adipogenic, lipolytic, and anti-proliferative properties. This technical guide provides a foundational repository of its chemical characteristics, analytical methodologies, and biological activities to aid researchers in its further investigation and potential development as a novel therapeutic agent for metabolic disorders and cancer.

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